molecular formula C17H18N4O5S2 B6510670 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 950420-03-8

2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B6510670
CAS No.: 950420-03-8
M. Wt: 422.5 g/mol
InChI Key: AUFLSECYESHDMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazine ring system with two sulfonyl oxygen atoms (1,1-dioxo group) and a sulfamoylphenyl ethylacetamide side chain.

Properties

IUPAC Name

2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S2/c18-27(23,24)13-7-5-12(6-8-13)9-10-19-17(22)11-16-20-14-3-1-2-4-15(14)28(25,26)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFLSECYESHDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a novel synthetic derivative belonging to the benzothiadiazine class. This class is recognized for its diverse pharmacological properties, including anti-inflammatory, analgesic, and potential antitumor activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

PropertyDetails
Common Name This compound
CAS Number Not specified
Molecular Formula C₁₆H₁₈N₂O₄S
Molecular Weight Approximately 350.38 g/mol

Research indicates that compounds within the benzothiadiazine family exert their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzothiadiazines act as inhibitors of specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : These compounds can influence pathways such as apoptosis and cell proliferation, particularly in cancer cells.
  • Interaction with Receptors : Some studies suggest that these compounds may interact with various receptors (e.g., melatonin receptors), enhancing their therapeutic potential.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related benzothiadiazine derivatives. For example:

  • Study Findings : A derivative exhibited significant anti-proliferative effects against various cancer cell lines, including colon cancer cells. The mechanism involved the induction of apoptosis via upregulation of specific growth inhibitors and modulation of tumor microenvironments .

Anti-inflammatory Effects

Benzothiadiazines are well-documented for their anti-inflammatory properties:

  • Mechanism : They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory responses.
  • Case Study : In vivo studies demonstrated that administration of a related compound significantly reduced inflammation in animal models by decreasing myeloid-derived suppressor cells and increasing tumor-infiltrating lymphocytes .

Case Study 1: Antitumor Efficacy

A recent investigation into a related compound demonstrated its efficacy in inhibiting tumor growth in xenograft models. The study reported:

  • Tumor Type : Colon cancer
  • Results : Significant reduction in tumor size compared to control groups.
  • Mechanism : Induction of apoptosis and alteration of immune cell infiltration within the tumor microenvironment.

Case Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects:

  • Model Used : Murine model of acute inflammation.
  • Results : The compound reduced edema and inflammatory markers significantly compared to untreated controls.

Summary of Biological Activities

Activity TypeCompound EffectMechanism
AntitumorInhibition of cancer cell proliferationInduction of apoptosis via signaling pathways
Anti-inflammatoryReduction in inflammationInhibition of pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Features
Target Compound 1λ⁶,2,4-Benzothiadiazin-3-yl 1,1-Dioxo group; ethyl linker to 4-sulfamoylphenyl Enhanced electron withdrawal; flexible ethyl spacer
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide () Benzothiazole Ethoxybenzothiazole; sulfamoylphenyl acetamide Benzothiazole core; no dioxo group
N-[4-(2,4-Dimethylphenyl)sulfamoyl]phenyl]-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide () 1,2-Benzothiazole Trioxo-benzothiazole; 2,4-dimethylphenyl sulfamoyl Trioxo system; bulky aryl sulfamoyl group
2-[(4-Benzyl-1,1-dioxo-benzothiadiazin-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide () 1λ⁶,2,4-Benzothiadiazin-3-yl Benzyl substitution; sulfanyl linker to acetamide Benzyl group enhances lipophilicity; sulfanyl linker
2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide () Thiazolidinone Thioxo-thiazolidinone; sulfamoylphenyl Thiazolidinone core (associated with antidiabetic activity)

Key Structural Insights :

  • The ethyl linker differentiates it from shorter (e.g., methyl) or rigid (e.g., sulfanyl) linkers in analogs, possibly optimizing pharmacokinetics .
Pharmacological and Physicochemical Comparison
Property Target Compound 2-(6-Ethoxybenzothiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide
Molecular Weight (g/mol) ~450 (estimated) 406.44 355.40
Melting Point Not reported 144.2°C 294–296°C
Reported Bioactivity Not directly reported Anti-exudative (analogous to diclofenac) Antidiabetic (carbonic anhydrase inhibition)
Solubility Likely low (lipophilic core) Moderate (polar sulfamoyl group) Low (crystalline thiazolidinone)

Pharmacological Insights :

  • Thiazolidinone derivatives () show antidiabetic activity via PPAR-γ modulation, but the target compound’s benzothiadiazine core may favor different targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.